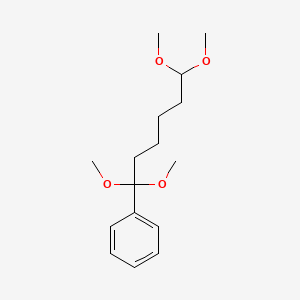
Benzene, (1,1,6,6-tetramethoxyhexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (1,1,6,6-tetramethoxyhexyl)-, is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a hexyl chain that has four methoxy groups attached at the 1 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene, (1,1,6,6-tetramethoxyhexyl)-, typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of benzene derivatives often involves large-scale electrophilic aromatic substitution reactions. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product typically involves distillation and recrystallization techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzene, (1,1,6,6-tetramethoxyhexyl)-, undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler hydrocarbon structure.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) are typical for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Benzene, (1,1,6,6-tetramethoxyhexyl)-, has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzene, (1,1,6,6-tetramethoxyhexyl)-, involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy groups can influence the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is crucial for its applications in organic synthesis and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)-: Similar structure with different substitution pattern.
Benzene, 1,3,5-trimethoxy-: Fewer methoxy groups and different substitution pattern.
Benzene, 1,2,4,5-tetramethoxy-: Different substitution pattern.
Uniqueness
Benzene, (1,1,6,6-tetramethoxyhexyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
176853-30-8 |
|---|---|
Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
1,1,6,6-tetramethoxyhexylbenzene |
InChI |
InChI=1S/C16H26O4/c1-17-15(18-2)12-8-9-13-16(19-3,20-4)14-10-6-5-7-11-14/h5-7,10-11,15H,8-9,12-13H2,1-4H3 |
InChI Key |
IBTAIUOQXAWGBC-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCC(C1=CC=CC=C1)(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















